4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide
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Overview
Description
4-methoxy-N-(2-(4-((4-methoxy-3-methylphenyl)sulfonyl)piperazin-1-yl)ethyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H31N3O6S2 and its molecular weight is 497.63. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activities
Sulfonamide compounds have been evaluated for their antitumor properties through cell-based screens and clinical trials. For instance, certain sulfonamides have shown potential as cell cycle inhibitors, disrupting tubulin polymerization and exhibiting antiproliferative effects by causing a decrease in the S phase fraction along with G1 and/or G2 accumulation in various cancer cell lines. High-density oligonucleotide microarray analysis has further characterized these antitumor sulfonamides based on gene expression changes, illuminating essential pharmacophore structures and drug-sensitive cellular pathways (Owa et al., 2002).
Antimicrobial Studies
New pyridine derivatives, including sulfonamides, have shown significant antibacterial activity. These compounds were synthesized and evaluated for their effectiveness against various pathogenic strains, demonstrating considerable antibacterial properties (Patel & Agravat, 2009).
Hydrogen Bonding in Proton-Transfer Compounds
Research has been conducted on the hydrogen bonding in proton-transfer compounds of sulfosalicylic acid with aliphatic nitrogen Lewis bases, including piperazine. These studies provide insights into the structural features and hydrogen-bonding patterns, which are crucial for understanding the chemical behavior of such sulfonamide derivatives (Smith, Wermuth, & Sagatys, 2011).
Enzyme Inhibitory Activities
Sulfonamide derivatives have been synthesized and evaluated for their enzyme inhibitory potential, targeting enzymes like carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Some compounds have demonstrated significant inhibitory activity, contributing to the research on potential therapeutic agents for treating conditions associated with these enzymes (Virk et al., 2018).
Liquid Chromatography Analytical Derivatization
Sulfonate reagents, including those derived from sulfonamide structures, have been developed for analytical derivatization in liquid chromatography. These reagents enable sensitive detection of analytes and demonstrate the utility of sulfonamide compounds in analytical chemistry applications (Wu et al., 1997).
Mechanism of Action
Target of Action
It is part of a class of compounds known asheterocyclic urea compounds that have demonstrated antibacterial activity . Antibacterials typically work by interfering with major processes of cellular function that are essential for bacterial survival .
Mode of Action
Antibacterials, including heterocyclic urea compounds, often work by inhibiting the growth of bacteria or killing them outright . They achieve this by interfering with essential cellular processes, such as protein synthesis, cell wall synthesis, or DNA replication .
Biochemical Pathways
Given its antibacterial nature, it likely impacts pathways critical to bacterial survival, such as those involved in cell wall synthesis, protein production, or dna replication .
Result of Action
As an antibacterial, it is likely to result in the inhibition of bacterial growth or the death of bacteria .
properties
IUPAC Name |
4-methoxy-N-[2-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]ethyl]-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O6S2/c1-17-15-19(5-7-21(17)30-3)32(26,27)23-9-10-24-11-13-25(14-12-24)33(28,29)20-6-8-22(31-4)18(2)16-20/h5-8,15-16,23H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAKPPRFZRBYSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCN2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.